5,8-Difluoro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of two fluorine atoms at the 5 and 8 positions on the naphthalene ring. It is a colorless liquid that is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common method involves the catalytic hydrogenation of 5,8-difluoronaphthalene using a nickel catalyst under high pressure and temperature conditions . Another method includes the Friedel-Crafts reaction, where 5,8-difluoronaphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorinated naphthoquinones.
Reduction: It can be reduced to form fully hydrogenated derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Substitution: Halogenation reactions often use halogen gases or N-halosuccinimides.
Major Products
The major products formed from these reactions include difluorinated naphthoquinones, fully hydrogenated naphthalenes, and various halogenated derivatives .
Scientific Research Applications
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 5,8-Difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. These interactions often involve the formation of strong hydrogen bonds and halogen bonds, which can influence the compound’s biological activity and chemical properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog with similar structural features but different reactivity and applications.
5,6,7,8-Tetrahydro-2-naphthoic acid: Another tetrahydronaphthalene derivative with a carboxylic acid group, used in different chemical contexts.
Uniqueness
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs.
Properties
CAS No. |
64683-02-9 |
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Molecular Formula |
C10H10F2 |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2 |
InChI Key |
WUOKVKOLOJWKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)F)F |
Origin of Product |
United States |
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